molecular formula C17H16N2O3 B7538180 methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate

methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate

Cat. No. B7538180
M. Wt: 296.32 g/mol
InChI Key: FZTSHMPORMRRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate, also known as MQPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQPC is a quinoline-based compound that has been synthesized through various methods, including the Pictet-Spengler reaction and the Friedlander reaction.

Mechanism of Action

The mechanism of action of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate is not fully understood. However, studies have suggested that methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate exerts its biological activities by interacting with various cellular targets, including DNA, RNA, and proteins. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate inhibits the growth of cancer cells and induces apoptosis. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been shown to have antioxidant activity and to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

Methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, there are also some limitations associated with the use of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate in lab experiments. For example, the mechanism of action of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate is not fully understood, and its biological activities may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate. One area of research is the development of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate-based fluorescent probes for detecting metal ions. Another area of research is the synthesis of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate derivatives with improved biological activities and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate and to investigate its potential applications in other fields, such as material science and nanotechnology.
Conclusion:
In conclusion, methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate is a quinoline-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been synthesized through various methods, including the Pictet-Spengler reaction and the Friedlander reaction. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate exerts its biological activities by interacting with various cellular targets, including DNA, RNA, and proteins. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, further studies are needed to elucidate the mechanism of action of methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate and to investigate its potential applications in other fields.

Synthesis Methods

Methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate can be synthesized through various methods, including the Pictet-Spengler reaction and the Friedlander reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form a heterocyclic ring. The Friedlander reaction involves the condensation of an arylamine with a ketone or aldehyde, followed by cyclization to form a heterocyclic ring. Both methods have been used to synthesize methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate, with the Pictet-Spengler reaction being the more commonly used method.

Scientific Research Applications

Methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been shown to have anticancer, antitumor, and antiviral activities. methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has also been studied for its potential use as a fluorescent probe for detecting metal ions. In material science, methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate has been used to synthesize metal-organic frameworks and other functional materials.

properties

IUPAC Name

methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-17(21)13-8-9-14(18-11-13)16(20)19-10-4-6-12-5-2-3-7-15(12)19/h2-3,5,7-9,11H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTSHMPORMRRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridine-3-carboxylate

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